Cas no 83934-32-1 (L-Phenylalaninamide, L-tyrosyl-D-arginyl-)

83934-32-1 structure
Product name:L-Phenylalaninamide, L-tyrosyl-D-arginyl-
L-Phenylalaninamide, L-tyrosyl-D-arginyl- Chemical and Physical Properties
Names and Identifiers
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- L-Phenylalaninamide, L-tyrosyl-D-arginyl-
- (2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide
- DTXSID30834259
- L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalaninamide
- 83934-32-1
- CHEMBL5176903
- BDBM50594851
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- Inchi: InChI=1S/C24H33N7O4/c25-18(13-16-8-10-17(32)11-9-16)22(34)30-19(7-4-12-29-24(27)28)23(35)31-20(21(26)33)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,32H,4,7,12-14,25H2,(H2,26,33)(H,30,34)(H,31,35)(H4,27,28,29)/t18-,19+,20-/m0/s1
- InChI Key: ZMLABQYMRILRFD-ZCNNSNEGSA-N
- SMILES: C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Computed Properties
- Exact Mass: 483.25940256g/mol
- Monoisotopic Mass: 483.25940256g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 13
- Complexity: 715
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 212Ų
L-Phenylalaninamide, L-tyrosyl-D-arginyl- Related Literature
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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3. Back matter
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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